Fenoterol
Overview
Description
Fenoterol is a beta-2 adrenergic agonist and bronchodilator used primarily for the symptomatic treatment of asthma and other obstructive airway diseases . It is a small molecule with the chemical formula C17H21NO4 and a molar mass of 303.358 g/mol . This compound is known for its ability to relax bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow .
Mechanism of Action
Target of Action
Fenoterol primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and lung function. This compound also interacts with Beta-1 and Beta-3 adrenergic receptors .
Mode of Action
This compound is a beta-2 adrenergic agonist . It binds to the beta-2 adrenergic receptors in the lungs, leading to a series of intracellular changes. The primary result of this interaction is the relaxation of bronchial smooth muscle, which causes bronchodilation and increased bronchial airflow .
Biochemical Pathways
The mechanism of action of this compound is based on its binding to β2-adrenoreceptors in the lung. This activates the enzyme adenylate cyclase, which subsequently increases the level of the neurotransmitter cAMP . An increased concentration of cAMP causes a relaxation of the bronchial musculature and thus a widening of the bronchial tubes .
Pharmacokinetics
It is known that this compound is metabolized in the liver .
Result of Action
The primary molecular and cellular effect of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow . This results in improved lung function and relief from symptoms of conditions like asthma.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic variations can affect how individuals respond to this compound . Additionally, the presence of other substances or conditions in the body can impact the drug’s effectiveness. For example, this compound has been found to have more cardiovascular toxicity than other similar drugs .
Biochemical Analysis
Biochemical Properties
Fenoterol, the 4-hydroxyphenyl derivative of orciprenaline, is a resorcinol derivative with relatively high selectivity for β2-adrenoceptors . It interacts with β2-adrenoceptors in the lung, causing relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow .
Cellular Effects
This compound is designed to open up the airways to the lungs by decreasing bronchoconstriction . It has been shown to be an effective bronchodilator in animals and humans when given by inhalation or by the oral route, and is effective in preventing experimentally produced asthma in adults and children .
Molecular Mechanism
The mechanism of action of this compound involves Beta (2)-receptor stimulation in the lung which causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed following oral ingestion or inhalation and is then conjugated primarily with sulphuric acid in man . About 60% of the eventual maximum response to this compound is reached in the first few minutes after inhalation .
Metabolic Pathways
This compound is metabolized in the liver . Following oral doses of tritiated this compound, peak plasma levels of radioactivity were attained in about 2 hours and were mainly due to metabolites rather than this compound itself .
Transport and Distribution
It is known that this compound is rapidly absorbed following oral ingestion or inhalation .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely that this compound interacts with β2-adrenoceptors located on the cell membrane of lung cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenoterol can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dihydroxyacetophenone with 4-hydroxyphenylisopropylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical synthesis processes. These processes often involve the use of automated reactors and stringent quality control measures to ensure the consistency and safety of the final product . The industrial production of this compound also includes purification steps such as crystallization and filtration to remove impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Fenoterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phenolic derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Fenoterol has a wide range of scientific research applications across various fields:
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment.
Terbutaline: A beta-2 agonist with similar therapeutic uses but distinct pharmacological characteristics.
Formoterol: A long-acting beta-2 agonist with a longer duration of action compared to fenoterol.
Uniqueness of this compound
This compound is unique due to its rapid onset of action and high selectivity for beta-2 adrenergic receptors . Its ability to provide quick relief from bronchospasm makes it particularly valuable in emergency situations . Additionally, this compound’s pharmacokinetic profile allows for effective bronchodilation with minimal cardiovascular side effects .
Properties
IUPAC Name |
5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLYOANBFKQKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1944-12-3 (hydrobromide) | |
Record name | Fenoterol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023046 | |
Record name | Fenoterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fenoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.62e-01 g/L | |
Record name | Fenoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow. | |
Record name | Fenoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13392-18-2 | |
Record name | Fenoterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13392-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoterol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenoterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)-2-propanyl]amino}ethyl)-1,3-benzenediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fenoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 | |
Record name | Fenoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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